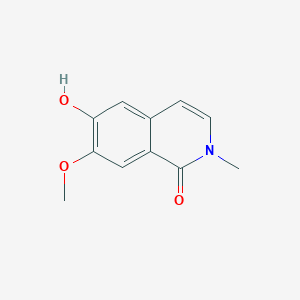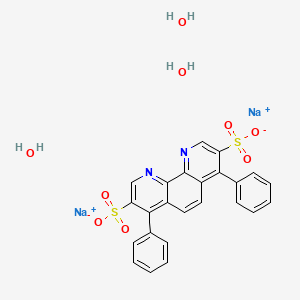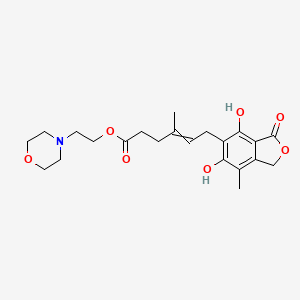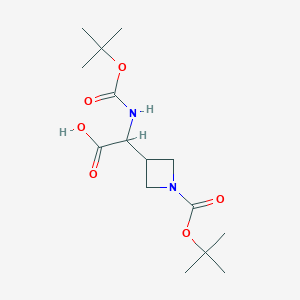
2-(tert-Butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a compound that features prominently in organic synthesis, particularly in the realm of peptide synthesis. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid
Uniqueness
The uniqueness of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid lies in its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds with pyrrolidine or piperidine rings. This makes it particularly useful in the synthesis of specific peptides and other complex molecules.
Propriétés
Formule moléculaire |
C15H26N2O6 |
|---|---|
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-10(11(18)19)9-7-17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) |
Clé InChI |
DSWYGORZVNKYCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
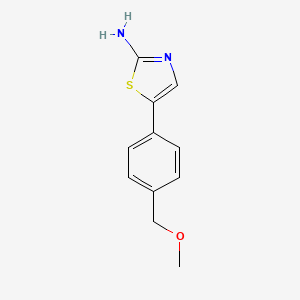


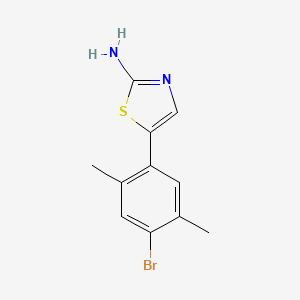
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
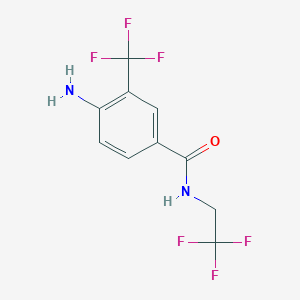
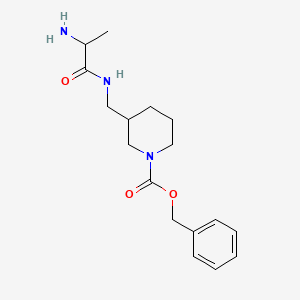
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)

